molecular formula C26H25NO5S2 B2781428 2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 941900-49-8

2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No. B2781428
CAS RN: 941900-49-8
M. Wt: 495.61
InChI Key: JIUKWBXXTGMTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Biodesulfurization Applications

Biodesulfurization studies have explored the degradation of naphtho[2,1-b]thiophene and its derivatives, focusing on the selective cleavage of carbon-sulfur bonds by specific bacterial strains, highlighting the potential of naphthamide derivatives in environmental and energy research contexts (Furuya et al., 2001); (Kirimura et al., 2002).

Analytical Derivatization in Liquid Chromatography

Research into the development of new sulfonate reagents for analytical derivatization in liquid chromatography, enabling sensitive detection of analytes, suggests applications for naphthamide derivatives in analytical chemistry and pharmaceutical analysis (Hsin‐Lung Wu et al., 1997).

Nucleotide Synthesis

The utilization of naphthamide derivatives in the protection of aglycone residues during oligodeoxyribonucleotide synthesis indicates their potential in biotechnology and genetic engineering research (Wagner & Pfleiderer, 1997).

Photopolymerization Initiators

Studies on novel sulfonium salts, including naphthylsulfonium hexafluorophosphate, for the polymerization of epoxy monomers and acrylates, demonstrate the applications of naphthamide derivatives in materials science and polymer chemistry (Takahashi et al., 2003).

Anticancer Research

Research into naproxen derivatives for anticancer activity suggests a potential application area for naphthamide derivatives in medicinal chemistry and pharmacology, specifically in the development of novel anticancer agents (Han et al., 2018).

Selective Synthesis and Catalysis

Investigations into the methylation of 2-naphthol using greener agents for the production of 2-methoxynaphthalene, an intermediate in naproxen synthesis, highlight the importance of naphthamide derivatives in green chemistry and catalysis (Yadav & Salunke, 2013).

properties

IUPAC Name

2-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S2/c1-3-32-22-15-10-18-7-4-5-8-21(18)25(22)26(28)27-17-24(23-9-6-16-33-23)34(29,30)20-13-11-19(31-2)12-14-20/h4-16,24H,3,17H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUKWBXXTGMTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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